ethyl 4-{4-[(2,4-dimethylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
CAS No.: 399000-89-6
Cat. No.: VC4843764
Molecular Formula: C22H27N3O5S
Molecular Weight: 445.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 399000-89-6 |
|---|---|
| Molecular Formula | C22H27N3O5S |
| Molecular Weight | 445.53 |
| IUPAC Name | ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H27N3O5S/c1-4-30-22(27)24-11-13-25(14-12-24)31(28,29)19-8-6-18(7-9-19)21(26)23-20-10-5-16(2)15-17(20)3/h5-10,15H,4,11-14H2,1-3H3,(H,23,26) |
| Standard InChI Key | HGKMZSAQMIJELR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C |
Introduction
Ethyl 4-{4-[(2,4-dimethylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring, a sulfonamide group, and a carbamoyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
Synthesis and Preparation
The synthesis of ethyl 4-{4-[(2,4-dimethylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. These steps may include the formation of the piperazine ring, introduction of the sulfonamide group, and attachment of the carbamoyl moiety. The exact synthesis protocol would depend on the availability of starting materials and the desired yield and purity of the final product.
Biological Activities and Potential Applications
While specific biological activities of ethyl 4-{4-[(2,4-dimethylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate are not detailed in the available literature, compounds with similar structural features often exhibit potential in therapeutic applications. These may include antimicrobial, antitumor, or neurological effects, depending on their ability to interact with biological targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-{4-[(2,4-dimethylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate | Piperazine ring, sulfonamide group, carbamoyl moiety | Potential therapeutic applications |
| Ethyl 4-(4-(6-chloro-benzothiazol-2-yl)benzene sulfonamide) | Benzene sulfonamide core | Antimicrobial |
| 1-(2-(2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride | Piperazine ring with sulfur substitution | Antidepressant |
| Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate | Piperazine and carboxylic acid functionality | Antitumor |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume